1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole
Overview
Description
1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a cyanophenyl group attached to an indole core
Preparation Methods
The synthesis of 1-(tert-butoxycarbonyl)-2-(4-cyanophenyl)indole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Protection with Boc Group: The final step involves the protection of the indole nitrogen with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for better control and efficiency .
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce the cyanophenyl group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the C-3 position, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of indole-based biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-2-(4-cyanophenyl)indole involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. The Boc group provides stability and protection during chemical reactions, while the cyanophenyl group can participate in additional interactions, enhancing the compound’s overall activity .
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole can be compared with other indole derivatives, such as:
1-(tert-butoxycarbonyl)-2-phenylindole: Lacks the cyanophenyl group, resulting in different reactivity and applications.
1-(tert-butoxycarbonyl)-2-(4-nitrophenyl)indole: Contains a nitrophenyl group instead of a cyanophenyl group, leading to distinct chemical properties and biological activities.
1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)indole: Features a methoxyphenyl group, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the Boc-protected indole core and the electron-withdrawing cyanophenyl group, which together confer specific chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 2-(4-cyanophenyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-20(2,3)24-19(23)22-17-7-5-4-6-16(17)12-18(22)15-10-8-14(13-21)9-11-15/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJZQULQENLPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438014 | |
Record name | 1-(TERT-BUTOXYCARBONYL)-2-(4-CYANOPHENYL)INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153432-73-6 | |
Record name | 1-(TERT-BUTOXYCARBONYL)-2-(4-CYANOPHENYL)INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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